molecular formula C16H13N3O3 B12925878 2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid CAS No. 404360-88-9

2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid

Cat. No.: B12925878
CAS No.: 404360-88-9
M. Wt: 295.29 g/mol
InChI Key: RWIXDLNETPALGS-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetamidophenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-acetamidobenzoic acid with o-phenylenediamine under acidic conditions to form the benzimidazole core. This is followed by carboxylation at the 6-position using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule, converting them to amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Acetamidophenyl)-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-Acetamidophenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The compound can also interact with DNA, disrupting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Methylbenzimidazole: A derivative with similar properties but different pharmacokinetics.

    4-Acetamidobenzoic Acid: A precursor in the synthesis of the target compound, with its own set of biological activities.

Uniqueness: 2-(4-Acetamidophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the combination of the benzimidazole core and the acetamidophenyl group, which enhances its biological activity and specificity. This structural uniqueness allows it to interact with a wider range of molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

404360-88-9

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-(4-acetamidophenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H13N3O3/c1-9(20)17-12-5-2-10(3-6-12)15-18-13-7-4-11(16(21)22)8-14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19)(H,21,22)

InChI Key

RWIXDLNETPALGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

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